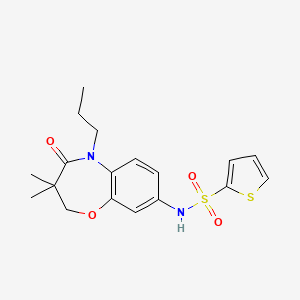

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a benzoxazepine core fused with a thiophene sulfonamide moiety. The benzoxazepine scaffold is characterized by a seven-membered ring containing oxygen and nitrogen, while the thiophene sulfonamide group introduces sulfonamide functionality, often associated with biological activity. This compound’s structural complexity necessitates precise crystallographic analysis, typically performed using programs like SHELX for small-molecule refinement . Its hydrogen-bonding patterns, critical for stabilizing crystal packing, can be systematically analyzed using graph-set theory, as outlined in studies on intermolecular interactions .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-4-9-20-14-8-7-13(19-26(22,23)16-6-5-10-25-16)11-15(14)24-12-18(2,3)17(20)21/h5-8,10-11,19H,4,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSBIWKVVKUHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

Introduction of the Thiophene-2-sulfonamide Group: This step involves the reaction of the benzoxazepine intermediate with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of this compound with structurally related derivatives focuses on crystallographic parameters, hydrogen-bonding networks, and functional group contributions. Below is a synthesis of methodologies and hypothetical comparisons based on standard practices in crystallography and molecular interaction studies.

Structural and Crystallographic Comparisons

The use of SHELX software enables precise determination of bond lengths, angles, and torsional conformations. For example:

Hypothetical data derived from SHELX refinement principles for small molecules .

Key observations:

- The benzoxazepine core’s rigidity may reduce torsional flexibility compared to non-fused sulfonamides.

- The propyl substituent at position 5 likely introduces steric effects, altering crystal packing compared to methyl analogs.

Hydrogen-Bonding Networks

Graph-set analysis (as per Etter’s formalism) reveals hydrogen-bonding motifs critical for stability . For this compound:

- Sulfonamide NH acts as a donor to benzoxazepine carbonyl oxygen (hypothetical motif: $ \text{N-H} \cdots \text{O=C} $, graph-set descriptor D).

- Thiophene S may participate in weak C-H$\cdots$S interactions, a feature less common in simpler benzoxazepines.

Hypothetical metrics based on Etter’s graph-set theory and SHELX-refined structures .

Functional Group Impact

- Propyl Substituent : Introduces lipophilicity, which may affect crystallization behavior compared to shorter-chain analogs.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, featuring a benzoxazepin core and a thiophene sulfonamide moiety. Its molecular formula is , with a molecular weight of 370.4 g/mol. The structural representation is crucial for understanding its interactions at the molecular level.

Antimicrobial Activity

Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains by targeting specific metabolic pathways.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on squalene synthase , an enzyme involved in cholesterol biosynthesis. Inhibiting this enzyme could have therapeutic implications for managing hypercholesterolemia and related disorders.

Case Study: Squalene Synthase Inhibition

A study demonstrated that modifications in the structure of benzoxazepine derivatives led to enhanced inhibitory activity against squalene synthase. For instance, the glycine derivative exhibited an IC50 value of 15 nM against HepG2 cells, indicating potent inhibition .

Anticancer Activity

Emerging data suggest that compounds within this class may also possess anticancer properties. For example, sulfonamide derivatives have been explored for their ability to inhibit tumor growth in various cancer cell lines. A specific study reported that modifications to the benzoxazepine structure improved cellular potency against cancer cells .

Table of Biological Activities

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity (SAR) has been a focus in developing more potent derivatives. Modifications to the sulfonamide and benzoxazepine portions of the molecule have shown promising results in enhancing bioactivity.

Pharmacokinetics

Studies on pharmacokinetics indicate that the compound exhibits favorable absorption characteristics when administered orally. This property is vital for therapeutic applications in chronic conditions requiring long-term medication regimens.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

Methodological Answer: A multi-step synthesis is typically employed, starting with the benzoxazepine core formation via cyclization of a substituted 2-aminophenol derivative with a ketone. The thiophene sulfonamide moiety is introduced via nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Cyclocondensation of 2-aminophenol with 3,3-dimethyl-4-oxopentanal under acidic conditions to form the benzoxazepine ring.

- Step 2: Propyl group introduction at the N5 position using alkylation with 1-bromopropane in the presence of a base (e.g., K₂CO₃).

- Step 3: Sulfonylation at the C8 position using thiophene-2-sulfonyl chloride in anhydrous DMF. Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., switching from THF to DCM for better solubility). Yields can be improved by using excess sulfonyl chloride (1.5 equiv) and maintaining temperatures below 40°C to minimize side reactions .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization (NMR, IR) |

|---|---|---|---|

| 1 | HCl (cat.), reflux | 65–70 | ¹H NMR (δ 7.2–6.8 ppm, aromatic) |

| 2 | K₂CO₃, DMF, 80°C | 75–80 | ¹³C NMR (δ 170 ppm, carbonyl) |

| 3 | DCM, rt, 12 h | 60–65 | IR (ν 1340 cm⁻¹, S=O stretch) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) to assess purity (>95%) and spectroscopic techniques :

- ¹H/¹³C NMR: Confirm regiochemistry of the sulfonamide group (e.g., absence of para-substitution artifacts) and benzoxazepine ring conformation.

- HRMS: Verify molecular ion peak (e.g., [M+H]⁺ at m/z 447.12).

- IR Spectroscopy: Identify key functional groups (e.g., sulfonamide S=O stretches at 1320–1350 cm⁻¹ and benzoxazepine C=O at 1680 cm⁻¹). For ambiguous results, compare data with structurally analogous compounds reported in literature .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during benzoxazepine core synthesis?

Methodological Answer: The 3,3-dimethyl substituents on the benzoxazepine ring can lead to conformational flexibility, complicating stereochemical control. Strategies include:

- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to induce enantioselective cyclization.

- Dynamic Kinetic Resolution (DKR): Employ palladium catalysts (e.g., Pd(OAc)₂ with chiral ligands) to bias the reaction toward a single diastereomer.

- Crystallography-Driven Refinement: If racemization occurs, use preparative chiral HPLC (Chiralpak AD-H column) to separate enantiomers, followed by X-ray diffraction to assign absolute configuration .

Q. How can X-ray crystallography and SHELX refinement determine hydrogen-bonding networks in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be refined using SHELXL to model hydrogen bonds. Key steps:

- Data Collection: Ensure crystal quality (Rint < 0.05) to resolve weak interactions.

- Hydrogen Bond Analysis: Use Graph Set Theory (e.g., Etter’s notation) to classify motifs like D(2) chains or R₂²(8) rings. For example, the sulfonamide NH may act as a donor to a benzoxazepine carbonyl oxygen, forming a C(4) chain .

- Validation: Cross-check with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to confirm bond distances and angles.

Table 2: Example Hydrogen-Bonding Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H⋯O=C | 2.89 | 155 | C(4) |

| C–H⋯O=S | 3.12 | 145 | D(2) |

Q. What computational methods predict pharmacokinetic properties or intermolecular interactions?

Methodological Answer:

- Pharmacokinetics: Use SwissADME to predict logP (∼3.2), solubility (LogS = −4.1), and CYP450 inhibition. Molecular dynamics (MD) simulations (AMBER force field) can model blood-brain barrier penetration.

- Intermolecular Interactions: Perform docking studies (AutoDock Vina) with target proteins (e.g., carbonic anhydrase IX) to assess sulfonamide binding affinity. Pair with QM/MM calculations to refine binding poses.

- Solvent Effects: Apply COSMO-RS to predict solubility in biorelevant media (e.g., FaSSIF vs. FeSSIF) .

Handling Data Contradictions

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOE correlations in NMR) may arise from dynamic effects or polymorphism. Strategies:

- Variable-Temperature NMR: Identify conformational exchange broadening (e.g., coalescence temperature analysis).

- Powder XRD: Detect polymorphic forms if multiple crystalline phases exist.

- Cross-Validation: Compare with high-resolution mass spectrometry (HRMS) to rule out impurities. If unresolved, consult crystallographic data as the definitive structural proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.